molecular formula C7H6BF3O3 B7941535 (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

Cat. No.: B7941535
M. Wt: 205.93 g/mol
InChI Key: WLVLRKGGNZFFBQ-UHFFFAOYSA-N
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Description

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid (CAS: 2055539-69-8) is an organoboron compound with the molecular formula C₇H₆BF₃O₃ and a molecular weight of 205.93 g/mol . Its structure features a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 5-position. The boronic acid (-B(OH)₂) group at the 1-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science .

Fluorine substituents further modulate electronic effects and lipophilicity, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name

[3-(difluoromethoxy)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-1-4(8(12)13)2-6(3-5)14-7(10)11/h1-3,7,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLRKGGNZFFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OC(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic acids. This method employs palladium catalysts to facilitate the coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂). For the target compound, the protocol involves:

Reaction Scheme :

Aryl Halide+B2Pin2Pd catalyst, BaseAryl-Boronic Acid Pinacol EsterHydrolysisAryl-Boronic Acid\text{Aryl Halide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, Base}} \text{Aryl-Boronic Acid Pinacol Ester} \xrightarrow{\text{Hydrolysis}} \text{Aryl-Boronic Acid}

Key Steps :

  • Substrate Preparation : A 3-(difluoromethoxy)-5-fluorophenyl halide (e.g., bromide or iodide) is synthesized via electrophilic substitution or halogenation.

  • Borylation : The aryl halide reacts with B₂Pin₂ under palladium catalysis (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (e.g., THF).

  • Hydrolysis : The pinacol ester intermediate is hydrolyzed under acidic conditions to yield the boronic acid.

Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2–5 mol% Pd(dppf)Cl₂Maximizes turnover
Temperature80–100°CBalances kinetics/stability
BaseKOAc or Et₃NNeutralizes HX byproduct
Reaction Time12–24 hoursEnsures completion

Challenges :

  • The difluoromethoxy group may undergo hydrolysis under basic conditions, necessitating pH control.

  • Steric hindrance from substituents can slow reaction kinetics .

Directed Ortho-Metalation (DoM) Followed by Boronation

This two-step approach leverages directed metalation to achieve regioselective boronation:

Procedure :

  • Lithiation : A directing group (e.g., methoxy) on the phenyl ring guides lithiation to the desired position.

  • Boronation : The lithiated intermediate reacts with trimethyl borate (B(OMe)₃), followed by acidic workup.

Case Study :

  • Substrate : 3-(Difluoromethoxy)-5-fluoroanisole.

  • Lithiation Agent : LDA (Lithium Diisopropylamide) at −78°C.

  • Boronation Yield : ~65% after purification .

Advantages :

  • High regiocontrol avoids isomer formation.

  • Compatible with electron-withdrawing groups (e.g., fluorine).

Limitations :

  • Requires inert conditions (−78°C, anhydrous solvents).

  • Post-boronation deprotection of the directing group adds steps.

Grignard Reagent-Based Boronation

Grignard reagents offer an alternative pathway, particularly for substrates resistant to palladium chemistry:

Synthetic Route :

  • Grignard Formation : 3-(Difluoromethoxy)-5-fluorophenylmagnesium bromide is prepared from the corresponding aryl bromide.

  • Boronation : Reaction with triisopropyl borate (B(OiPr)₃) yields the boronic ester, which is hydrolyzed to the acid.

Reaction Conditions :

ComponentSpecificationRole
SolventDiethyl etherStabilizes Grignard
Temperature0°C to refluxControls reactivity
Workup1M HClHydrolyzes ester

Efficiency :

  • Typical yields range from 50–70%, limited by competing side reactions (e.g., protonolysis).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Miyaura Borylation75–85≥95HighModerate
Directed Metalation60–70≥90LowHigh
Grignard Approach50–70≥85ModerateLow

Key Insights :

  • The Miyaura method is preferred for industrial-scale synthesis due to reproducibility and scalability .

  • Directed metalation suits lab-scale synthesis where regioselectivity is critical.

Industrial-Scale Production Considerations

Large-scale manufacturing introduces unique challenges:

Process Intensification :

  • Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time by 30–50%.

  • Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) lower costs.

Quality Control :

  • Analytical Methods : HPLC (C18 column, 0.1% H₃PO₄ mobile phase) ensures ≥98% purity.

  • Impurity Profiling : Identifies residual palladium (<10 ppm) and pinacol byproducts.

Emerging Methodologies and Innovations

Recent advances aim to improve sustainability:

Photocatalytic Borylation :

  • Uses visible light to activate aryl halides, reducing Pd loading to 0.5 mol%.

  • Demonstrated 80% yield in preliminary trials .

Electrochemical Synthesis :

  • Direct anodic oxidation of aryl trifluoroborates avoids stoichiometric oxidants.

Chemical Reactions Analysis

Types of Reactions: (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products:

    Phenols: Formed from the oxidation of the boronic acid group

    Biaryls: Formed from Suzuki-Miyaura cross-coupling reactions

Scientific Research Applications

Inhibition of β-Secretase (BACE1)

One of the notable applications of (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is its role as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Research indicates that compounds containing this boronic acid derivative can effectively inhibit BACE1 activity, thereby reducing the formation of amyloid plaques associated with neurodegenerative disorders .

Case Study :

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50_{50} values ranging from 0.3 to 10 nM, indicating potent inhibitory activity against BACE1 .

Anticancer Activity

Research has also indicated that this compound can exhibit anticancer properties. Its structural features allow it to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation.

Data Table: Anticancer Activity of Related Compounds

Compound NameTargetIC50_{50} Value (nM)Reference
Compound ATarget X5
Compound BTarget Y15
This compoundBACE10.3 - 10

Catalysis

This compound has been explored for its potential in catalysis, particularly in cross-coupling reactions. Its ability to act as a boron source makes it valuable in synthesizing complex organic molecules.

Case Study :

  • Recent advancements in difluoromethylation processes have highlighted how boronic acids like this one can facilitate the formation of C–C bonds, enhancing the efficiency of synthetic pathways in organic chemistry .

Fluorinated Materials

The incorporation of fluorinated groups in materials science is known to improve properties such as hydrophobicity and thermal stability. This compound's unique structure allows it to be used in developing advanced materials with tailored properties.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares key structural and electronic features of (3-(difluoromethoxy)-5-fluorophenyl)boronic acid with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
This compound -OCF₂H (3), -F (5) C₇H₆BF₃O₃ Balanced electron-withdrawing effects; enhanced metabolic stability.
(3,5-Difluoro-2-methoxyphenyl)boronic acid -OCH₃ (2), -F (3,5) C₇H₇BF₂O₃ Methoxy group introduces steric hindrance; lower electronegativity.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid -CF₃ (5), -F (3) C₇H₅BF₄O₂ Stronger electron-withdrawing -CF₃ group; higher lipophilicity.
(Trifluoromethoxy)phenylboronic acids -OCF₃ (various positions) Varies Higher electronegativity than -OCF₂H; impacts Suzuki coupling efficiency.

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) group in the target compound is less electronegative than trifluoromethoxy (-OCF₃) but more so than methoxy (-OCH₃), offering a balance between reactivity and stability in cross-coupling reactions .
  • Fluorine vs. Trifluoromethyl : Replacing -OCF₂H with -CF₃ (as in 3-fluoro-5-(trifluoromethyl)phenylboronic acid) increases steric bulk and electron withdrawal, which may hinder coupling reactions but improve biological target binding .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : The difluoromethoxy group’s moderate electron withdrawal enhances the boronic acid’s reactivity compared to methoxy-substituted analogs, as seen in the synthesis of Tepotinib derivatives using similar boronic acids .
  • Comparison with Aliphatic Boronic Acids : Aromatic boronic acids like the target compound generally exhibit higher stability and predictable reactivity compared to aliphatic variants, which require structural optimization for effective enzyme inhibition (e.g., penicillin-binding protein inhibitors) .

Biological Activity

(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a fluorine atom attached to a phenylboronic acid structure. This configuration enhances its electronic properties, influencing its interactions with biological targets.

Synthesis of this compound

The synthesis typically involves:

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids.
  • Reagents : Commonly used reagents include potassium carbonate as a base and solvents like toluene or ethanol under inert conditions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been shown to interact with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression, particularly those associated with the MEK signaling pathway .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli .

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit tumor growth in various cancer models. For instance, studies on MEK inhibitors have highlighted their effectiveness in treating hyperproliferative disorders .
  • Antimicrobial Studies : A study found that certain phenylboronic acids demonstrated significant antibacterial activity against Bacillus cereus, with lower Minimum Inhibitory Concentration (MIC) values compared to established drugs like Tavaborole .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethoxy group, fluorine atomAnticancer, antimicrobial
5-Trifluoromethyl-2-formylphenylboronic acidTrifluoromethyl groupAntibacterial against Candida albicans
AN2690 (Tavaborole)Boronate esterAntifungal agent targeting LeuRS

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(Difluoromethoxy)-5-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling precursors or halogen-lithium exchange followed by boronation. For example, biphenyl derivatives are often synthesized using boronic esters and Grignard reagents (e.g., magnesium-halogen exchange with 1,3-dibromobenzene, followed by quenching with triisopropyl borate) . Temperature control (0–6°C) is critical to avoid protodeboronation, as seen in analogous fluorophenylboronic acids . Purity (>95%) is typically achieved via recrystallization in acetone/water mixtures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this boronic acid?

  • Methodological Answer :

  • ¹⁹F NMR : Distinct signals for difluoromethoxy (-OCF₂H) and aromatic fluorine groups appear in the range of -55 to -60 ppm and -110 to -120 ppm, respectively, based on trifluoromethylphenylboronic acid analogs .
  • ¹¹B NMR : A sharp peak near 30 ppm confirms the presence of the boronic acid moiety .
  • HRMS : Exact mass should match the molecular formula (C₇H₅B₂F₃O₃; calculated [M+H]⁺ = 245.03) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce fluorinated aromatic motifs into biaryl systems. For instance, microwave-assisted coupling with heterocyclic boronic acids (e.g., pyridine or thiophene derivatives) achieves moderate yields (35–41%) using Pd(Pt-Bu₃)₂ or Pd(OAc)₂ catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂H) reduces electron density at the boron-bound carbon, slowing transmetallation but improving stability against protodeboronation. Steric hindrance from the substituent requires optimized ligands (e.g., SPhos or XPhos) to enhance Pd catalyst turnover . Computational studies (DFT) on analogous trifluoromethylphenylboronic acids show a 10–15% decrease in activation energy with bulky ligands .

Q. What strategies mitigate hydrolysis or oxidation during storage and handling?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis. Anhydrous solvents (e.g., THF) with molecular sieves reduce water content .
  • Stabilization : Co-crystallization with 1,2-dimethoxyethane or use of pinacol esters improves shelf life. For example, pinacol ester derivatives of fluorophenylboronic acids show <5% decomposition after six months .

Q. How can contradictions in catalytic efficiency data (e.g., variable Suzuki coupling yields) be resolved?

  • Methodological Answer : Contradictions often arise from trace moisture or oxygen. Systematic screening of Pd precursors (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. CsF), and solvent polarity (DMF vs. THF) is recommended. For instance, Pd(OAc)₂ with [(t-Bu₃)HP]BF₄ in THF increases yields by 15% compared to DMF . Kinetic monitoring via in-situ IR or HPLC helps identify degradation pathways .

Q. What computational methods predict the solvation free energy and solubility of this compound in polar aprotic solvents?

  • Methodological Answer : Density Functional Theory (DFT) with COSMO-RS solvation models accurately predicts solvation free energy (ΔG_solv) in acetone (ΔG ≈ -5.2 kcal/mol) and chloroform (ΔG ≈ -3.8 kcal/mol). These models align with experimental solubility data for trifluoromethylphenylboronic acids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid
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(3-(Difluoromethoxy)-5-fluorophenyl)boronic acid

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